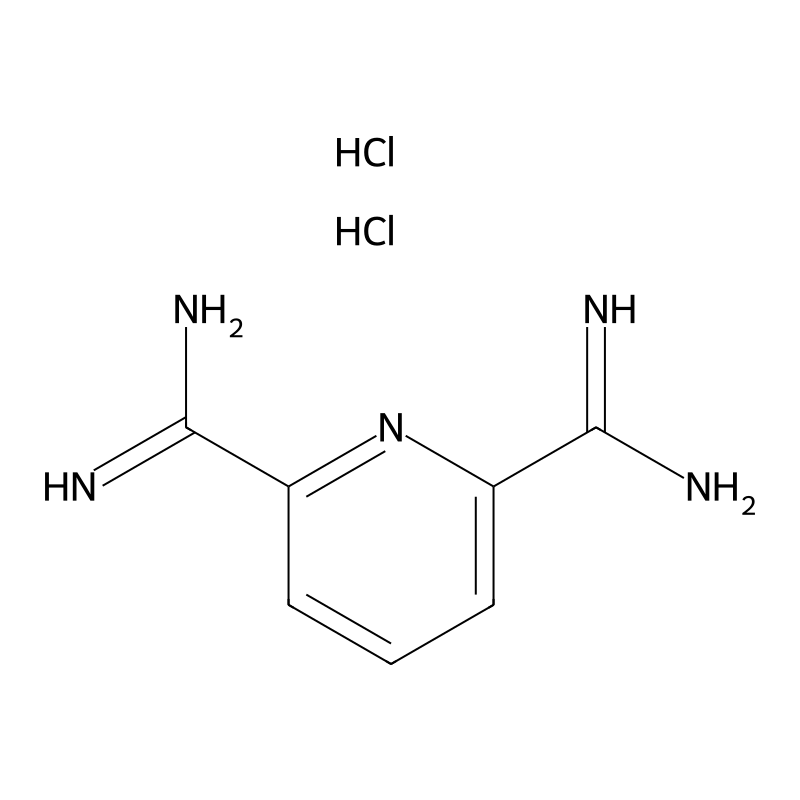

Pyridine-2,6-dicarboximidamide;dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nickel-Catalyzed Cross-Coupling Reactions

Summary of the Application: Pyridine-2,6-dicarboximidamide Dihydrochloride is used as a ligand in nickel-catalyzed cross-coupling reactions . This type of reaction is a powerful tool for creating carbon-carbon bonds, which are crucial in the synthesis of many chemical compounds .

Methods of Application or Experimental Procedures: In these reactions, Pyridine-2,6-dicarboximidamide Dihydrochloride is used as a ligand to enable the nickel catalyst to facilitate the cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The exact procedures and parameters can vary depending on the specific reactants and conditions.

Results or Outcomes: The use of Pyridine-2,6-dicarboximidamide Dihydrochloride in these reactions has been demonstrated to be effective in facilitating the cross-coupling process . This has broad implications for the synthesis of a wide range of chemical compounds.

Preparation of Sn-Porphyrin Derivatives

Methods of Application or Experimental Procedures: The exact procedures and parameters can vary depending on the specific reactants and conditions. Typically, the preparation involves complex chemical reactions under controlled conditions.

Results or Outcomes: The use of Pyridine-2,6-dicarboximidamide Dihydrochloride in these reactions has been demonstrated to be effective in facilitating the preparation of Sn-porphyrin derivatives . This has broad implications for the development of molecular machines.

Reductive Cross Electrophile Coupling

Summary of the Application: Pyridine-2,6-dicarboximidamide Dihydrochloride is used as a ligand for Reductive Cross Electrophile Coupling capable of C (sp2)-C (sp3) Bond Formation . This type of reaction is a powerful tool for creating carbon-carbon bonds, which are crucial in the synthesis of many chemical compounds .

Pyridine-2,6-dicarboximidamide; dihydrochloride is a chemical compound characterized by its pyridine ring substituted with two carboximidamide groups at the 2 and 6 positions. Its molecular formula is CHClNO, and it is known for its ability to act as a tridentate ligand, coordinating with various metal ions. This compound exhibits significant biological and chemical properties, making it a subject of interest in both coordination chemistry and pharmacology.

- Condensation Reactions: It can react with acyl chlorides and aromatic amines to form symmetrical derivatives.

- Chelation: The compound can form stable complexes with transition metals such as copper, nickel, and cobalt through its nitrogen atoms.

- Reduction Reactions: The presence of nitro groups in derivatives allows for catalytic reduction to corresponding diaminodicarboxamides.

These reactions highlight its versatility as a ligand in coordination chemistry and its potential applications in synthesizing new compounds.

Research indicates that derivatives of pyridine-2,6-dicarboximidamide exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain analogs have been investigated for their potential to inhibit cancer cell proliferation.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its pharmacological relevance.

The biological activities are largely attributed to the structural features of the compound, particularly the presence of the carboximidamide functional groups.

The synthesis of pyridine-2,6-dicarboximidamide typically involves:

- Starting Materials: Pyridine-2,6-dicarboxylic acid or its derivatives.

- Reagents: Use of acyl chlorides and aromatic amines in the presence of triethylamine to facilitate reaction conditions.

- Reaction Conditions: The process may require specific temperatures and solvents (e.g., dichloromethane or tetrahydrofuran) to optimize yield and purity.

The synthesis has been confirmed through techniques such as NMR spectroscopy and X-ray crystallography, ensuring structural integrity and purity of the final product .

Pyridine-2,6-dicarboximidamide; dihydrochloride has several applications:

- Coordination Chemistry: Used as a ligand in metal complexation studies.

- Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.

- Material Science: Explored for its properties in supramolecular chemistry and coordination frameworks.

These applications underscore the compound's versatility across various scientific disciplines.

Interaction studies have shown that pyridine-2,6-dicarboximidamide can effectively coordinate with various metal ions. The binding affinity and stability of these complexes are influenced by factors such as:

- Steric Hindrance: The arrangement of substituents affects how well the compound can bind to metal centers.

- Electronic Effects: The electron-withdrawing nature of the carboximidamide groups enhances coordination capabilities.

Such studies are crucial for understanding the compound's behavior in different chemical environments and its potential uses in catalysis.

Pyridine-2,6-dicarboximidamide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyridine-2,6-dicarboxamide | Contains carboxamide groups | Known for strong chelation properties |

| Furan-2,5-dicarboxamide | Furan ring instead of pyridine | Exhibits different electronic properties |

| Pyrimidine-2-carboxamidines | Pyrimidine core with carboxamidines | Potentially different biological activities |

| Benzene-1,3-dicarboximidamide | Benzene core with similar functional groups | Different sterics due to aromaticity |

These compounds illustrate the diversity within this chemical family while highlighting the unique features of pyridine-2,6-dicarboximidamide; dihydrochloride that make it particularly useful in coordination chemistry and pharmacology .